molecular formula C14H19ClN2O2 B2641835 Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate CAS No. 877977-12-3

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate

Cat. No.: B2641835
CAS No.: 877977-12-3
M. Wt: 282.77
InChI Key: BYMTYIQWJHLTDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)13(17-9-7-16-8-10-17)11-3-5-12(15)6-4-11/h3-6,13,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMTYIQWJHLTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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